molecular formula C9H6BrF3O3 B3222674 2-(3-Bromo-5-(trifluoromethyl)phenyl)-2-hydroxyacetic acid CAS No. 1214339-37-3

2-(3-Bromo-5-(trifluoromethyl)phenyl)-2-hydroxyacetic acid

Cat. No.: B3222674
CAS No.: 1214339-37-3
M. Wt: 299.04 g/mol
InChI Key: ONDYSDOPVUUHLQ-UHFFFAOYSA-N
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Description

“2-(3-Bromo-5-(trifluoromethyl)phenyl)-2-hydroxyacetic acid” is a chemical compound with the CAS Number: 1161362-01-1 . It has a molecular weight of 283.04 . The IUPAC name for this compound is [3-bromo-5-(trifluoromethyl)phenyl]acetic acid .


Synthesis Analysis

The synthesis of such compounds often involves processes like the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters is another method that could be used in the synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF3O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15) . This code provides a specific string of characters that represents the compound’s molecular structure.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . The compound’s storage temperature is also ambient .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H314, and H317 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13/h1-3,7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDYSDOPVUUHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857437
Record name [3-Bromo-5-(trifluoromethyl)phenyl](hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214339-37-3
Record name [3-Bromo-5-(trifluoromethyl)phenyl](hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromo-5-(trifluoromethyl)phenyl)-2-hydroxyacetic acid
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2-(3-Bromo-5-(trifluoromethyl)phenyl)-2-hydroxyacetic acid
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2-(3-Bromo-5-(trifluoromethyl)phenyl)-2-hydroxyacetic acid
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2-(3-Bromo-5-(trifluoromethyl)phenyl)-2-hydroxyacetic acid
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2-(3-Bromo-5-(trifluoromethyl)phenyl)-2-hydroxyacetic acid
Reactant of Route 6
2-(3-Bromo-5-(trifluoromethyl)phenyl)-2-hydroxyacetic acid

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